5-(2-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and a nitrobenzylidene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-fluorobenzaldehyde with 3-nitrobenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic or basic conditions to yield the desired triazole compound .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the triazole ring and nitrobenzylidene moiety contributes to its biological activity .
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the treatment of bacterial infections and cancer. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the nitrobenzylidene moiety can undergo redox reactions. These interactions can disrupt cellular processes in microorganisms or cancer cells, leading to their inhibition or death .
Comparison with Similar Compounds
- 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Comparison: The uniqueness of 5-(2-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs.
Properties
CAS No. |
677016-20-5 |
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Molecular Formula |
C15H10FN5O2S |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10FN5O2S/c16-13-7-2-1-6-12(13)14-18-19-15(24)20(14)17-9-10-4-3-5-11(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
YCAWBKRIUWEUJR-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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